2-Amino-2-methyl-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride
Description
Nomenclature and Chemical Identity
2-Amino-2-methyl-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride is a tertiary amine ketone derivative characterized by a piperidine core substituted with methyl groups and a propanone backbone. Its systematic IUPAC name reflects the positions of functional groups: the piperidine ring contains a methyl group at the 2-position, while the propanone moiety features an amino group and a methyl group at the 2-carbon. The molecular formula is C₁₀H₂₁ClN₂O , with a molecular weight of 220.74 g/mol . The compound’s CAS Registry Number is 1220036-74-7 , and its structure includes a hydrochloride salt, enhancing solubility and stability.
Key structural features include:
- A six-membered piperidine ring with a methyl substituent at the 2-position.
- A propanone group (CH₃-C(=O)-CH₂-) linked to the piperidine nitrogen.
- An amino group (-NH₂) and a methyl group (-CH₃) at the 2-carbon of the propanone chain.
The stereoelectronic effects of the piperidine ring and the electron-withdrawing ketone group influence reactivity, making the compound a versatile intermediate in synthetic chemistry.
Historical Context and Discovery
The synthesis of this compound builds on methodologies developed for piperidine derivatives and amino ketones. Piperidine, first isolated in 1850, became a cornerstone of heterocyclic chemistry due to its prevalence in alkaloids and pharmaceuticals. The compound’s discovery likely emerged from efforts to modularize piperidine scaffolds for drug discovery, particularly in the late 20th century when reductive amination and cyclization techniques became widespread.
Modern synthetic routes often involve:
- Condensation reactions : Combining 2-methylpiperidine with α-haloketones.
- Reductive amination : Using ketones and amines in the presence of catalysts like sodium cyanoborohydride.
- Salt formation : Treating the free base with hydrochloric acid to improve stability.
These methods align with broader trends in amino ketone synthesis, where functional group compatibility and regioselectivity are prioritized.
Importance in Contemporary Chemical Research
This compound is pivotal in medicinal and organic chemistry for three reasons:
- Bioactive intermediate : Its structure mirrors motifs found in neuroactive and antimicrobial agents. For example, piperidine derivatives are common in antipsychotics (e.g., risperidone) and analgesics.
- Synthon versatility : The amino and ketone groups enable diverse transformations, such as:
- Drug discovery : It serves as a precursor for candidates targeting G-protein-coupled receptors (GPCRs) and ion channels.
Recent studies highlight its role in synthesizing spiropiperidines and fluorinated analogs , which are explored for their enhanced metabolic stability.
Relevance of Piperidine Derivatives in Organic and Medicinal Chemistry
Piperidine derivatives constitute a cornerstone of pharmaceutical chemistry. Approximately 20% of FDA-approved drugs contain piperidine or related heterocycles. Key applications include:
| Application | Examples | Structural Features |
|---|---|---|
| Antipsychotics | Haloperidol, Risperidone | N-substituted piperidine |
| Anticancer agents | Crizotinib, Niraparib | Spiropiperidine cores |
| Analgesics | Fentanyl, Methadone | 4-Anilidopiperidine derivatives |
The 2-methylpiperidinyl group in 2-amino-2-methyl-1-propanone hydrochloride enhances lipophilicity, potentially improving blood-brain barrier penetration. Furthermore, its conformational flexibility allows interactions with diverse biological targets, such as serotonin and dopamine receptors.
In organic synthesis, piperidine derivatives are leveraged for:
Properties
IUPAC Name |
2-amino-2-methyl-1-(2-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8-6-4-5-7-12(8)9(13)10(2,3)11;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPRGIGQBMCKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-2-methyl-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride, commonly referred to as a piperidine derivative, is an amino ketone characterized by its unique structure that includes an amino group and a piperidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₀H₂₁ClN₂O
- CAS Number : 1220036-74-7
- Molecular Structure : The compound features a ketone functional group and an amino group attached to a piperidine ring, which contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound is known to modulate the activity of specific enzymes and receptors, thereby influencing several biochemical pathways. Notably, it may act as a neurotransmitter modulator, affecting dopamine and serotonin pathways which are crucial in mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- CNS Stimulation : It has been shown to have stimulant properties similar to other piperidine derivatives, potentially impacting mood and alertness.
- Antidepressant Activity : Preliminary studies suggest that it may possess antidepressant-like effects in animal models, warranting further investigation into its therapeutic potential.
- Analgesic Properties : Some studies indicate possible analgesic effects, making it a candidate for pain management research.
Case Studies
- CNS Effects : In a study conducted on rodent models, this compound demonstrated increased locomotor activity compared to control groups, suggesting stimulant effects.
- Antidepressant Potential : Another investigation assessed the compound's impact on depressive behaviors. Results indicated that administration led to significant reductions in immobility time in forced swim tests, paralleling results seen with established antidepressants .
- Pain Management : A recent study explored the analgesic effects of the compound using thermal nociception tests. The findings showed that the compound significantly reduced pain responses in treated subjects compared to untreated controls .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Amino-2-methyl-1-propanol | Lacks piperidine ring | Limited CNS activity |
| 2-Amino-2-methyl-1-butanone | Similar structure | Moderate stimulant effects |
| 1-(2-Methyl-1-piperidinyl)-2-propanone | Similar piperidine structure | Stronger stimulant properties |
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₁₀H₂₁ClN₂O
Molecular Weight : 206.74 g/mol
CAS Number : 1220036-74-7
This compound is characterized by the presence of an amino group, a ketone functional group, and a piperidine ring, which contribute to its unique reactivity and potential applications in organic synthesis and medicinal chemistry.
Organic Synthesis
2-Amino-2-methyl-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Reduction Reactions : Converting ketones to alcohols.
- Oxidation Reactions : Forming carboxylic acids or other ketones.
- Substitution Reactions : Generating various derivatives through reactions with alkyl halides or acyl chlorides.
Biological Studies
Research has indicated that this compound may exhibit biological activity. Studies are ongoing to explore its effects on cellular processes, including:
- Neurotransmitter Modulation : Investigations into how the compound interacts with neurotransmitter systems may reveal potential therapeutic applications in treating neurological disorders.
- Cellular Signaling Pathways : Understanding its role in cellular signaling can provide insights into its mechanism of action and potential health benefits.
Medicinal Chemistry
The compound is under investigation for its potential as a therapeutic agent. Key areas of focus include:
- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.
- Pharmacological Studies : Evaluating its efficacy and safety profiles in preclinical models to assess its potential as a medication.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Neurotransmitter Interaction Study | Investigated the binding affinity of the compound to dopamine receptors | Showed moderate binding affinity, suggesting potential for neuropharmacological applications |
| Synthesis of Derivatives | Explored the synthesis of various derivatives using this compound as a precursor | Successfully synthesized several novel compounds with enhanced biological activity |
| Antioxidant Activity Assessment | Evaluated the antioxidant properties of the compound | Demonstrated significant antioxidant activity, indicating potential health benefits |
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Key Research Findings
Aurora A Selectivity: The target compound’s 2-methylpiperidinyl and amino-methyl groups enhance binding to Aurora A’s hydrophobic pocket, achieving >100-fold selectivity over other kinases (e.g., CDK2) .
Role of Substituents :
- Piperidinyl vs. Pyrrolidinyl : Piperidine rings (as in Aldi-4 and Dyclonine) improve metabolic stability over pyrrolidine analogs (e.g., 4-MeO-α-PPP) due to reduced ring strain .
- Aromatic Substitutions : Chlorophenyl (Aldi-4) and methoxyphenyl (4-MeO-α-PPP) groups direct activity toward ALDH or serotonin receptors, respectively, unlike the anticancer focus of the target compound .
Therapeutic Divergence: Despite shared backbones, Dyclonine’s 4-butoxyphenyl group confers local anesthetic properties, whereas the target compound’s amino-methyl group enables kinase inhibition .
Physicochemical and Pharmacokinetic Differences
- Solubility: Bupropion hydrochloride’s chlorophenyl and tert-amino groups enhance blood-brain barrier penetration, unlike the polar amino-methyl group in the target compound, which may limit CNS uptake .
- Metabolism : Piperidine-containing compounds (e.g., Aldi-4) exhibit slower hepatic clearance compared to pyrrolidine derivatives (e.g., 4-MeO-α-PPP) .
Preparation Methods
Synthesis via Reaction of 2-Amino-2-methyl-1-propanone with Substituted Piperidine
- Starting Materials: 2-Amino-2-methyl-1-propanone and 2-methylpiperidine.
- Reaction Conditions: The reaction is typically conducted in an alcoholic solvent such as ethanol or methanol at room temperature.
- Catalyst: Hydrochloric acid is used to catalyze the reaction, facilitating the formation of the hydrochloride salt.
- Process: The amino ketone reacts with the substituted piperidine to form the target compound through nucleophilic substitution or condensation mechanisms.
- Outcome: This method yields the hydrochloride salt directly, improving compound stability.
Multi-Step Organic Synthesis Route (Adapted from Related Piperidine Derivatives)
A more elaborate method involves multi-step reactions starting from protected piperidine derivatives:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of substituted piperidine intermediate | React 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester with chloroform under alkaline conditions (e.g., DBU or NaOH) | Temperature: -20 to 0 °C or lower depending on base |
| 2 | Azide substitution | Dissolve intermediate in methanol or ethanol and react with sodium azide under alkaline conditions | Converts ketone intermediate to azide derivative |
| 3 | Reduction | Reduce azide intermediate using a reducing agent (e.g., LiAlH4 or catalytic hydrogenation) | Simultaneous reduction of multiple groups; yields amino alcohol intermediate |
| 4 | Final modifications | Convert amino alcohol to amino ketone and form hydrochloride salt | Mild conditions, high yield (>80%) reported |
This route is advantageous due to its mild reaction conditions, high yield, and scalability for laboratory preparation. The total yield across the three steps can exceed 40%, with the last reduction step being particularly efficient.
Industrial Production Considerations
- Continuous Flow Synthesis: For industrial scale, continuous flow methods are employed to optimize reaction control, improve yield, and enhance reproducibility.
- Automation: Automated systems for reagent addition and temperature control improve process safety and consistency.
- Solvent and Catalyst Optimization: Ethanol or methanol remain preferred solvents; hydrochloric acid is used both as catalyst and for salt formation.
- Quality Control: Monitoring of reaction progress and purity is critical, often employing chromatographic and spectroscopic techniques.
- The key reaction involves nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of the amino ketone or its precursor.
- Alkylation or substitution at the piperidine nitrogen can be controlled by choice of methylation reagents or protecting groups.
- Reduction steps typically involve hydride donors or catalytic hydrogenation to convert azides or ketones to amines or alcohols.
- Formation of the hydrochloride salt stabilizes the compound and enhances solubility in aqueous media.
- Use of bases such as 1,8-diazabicycloundec-7-ene (DBU) or sodium hydroxide in the initial alkylation step improves reaction efficiency.
- Temperature control is critical, with lower temperatures (-20 to 0 °C) preferred to minimize side reactions.
- Reduction steps benefit from hydride reagents like lithium aluminum hydride or catalytic hydrogenation, achieving simultaneous reduction of multiple functional groups.
- The hydrochloride salt form enhances compound stability and facilitates purification.
- The synthetic routes are designed to minimize hazardous reagents and simplify purification, enabling safer laboratory and industrial production.
The preparation of 2-Amino-2-methyl-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride is well-established through both direct condensation methods and multi-step organic synthesis involving protected intermediates. The choice of method depends on scale, desired purity, and available equipment. Industrial processes favor continuous flow synthesis for efficiency and control. Detailed reaction conditions, including solvent choice, temperature, catalysts, and reducing agents, have been optimized to maximize yield and reproducibility. These preparation methods provide a reliable foundation for producing this compound for research and potential pharmaceutical applications.
Q & A
Basic: What are the critical steps for synthesizing 2-amino-2-methyl-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride?
Methodological Answer:
Synthesis typically involves condensation of 2-methylpiperidine with 2-amino-2-methylpropanone under acidic conditions, followed by hydrochlorination. Key steps include:
- Reagent Selection : Use 2-methylpiperidine hydrochloride as a starting material to ensure compatibility with the ketone group .
- Acid Catalysis : Employ HCl in a polar aprotic solvent (e.g., dichloromethane) to facilitate Schiff base formation and subsequent cyclization .
- Purification : Isolate the hydrochloride salt via recrystallization from ethanol/water mixtures, monitored by TLC (Rf ~0.3 in 9:1 CHCl₃:MeOH) .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- Spectroscopy :
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 245.2 .
- Elemental Analysis : Validate Cl⁻ content (~14.5% w/w) .
Advanced: What methodologies resolve enantiomeric impurities in this chiral compound?
Methodological Answer:
The compound’s stereogenic center (C-2) requires chiral resolution:
- Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane:isopropanol, 90:10 + 0.1% TFA) with UV detection at 254 nm .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT/B3LYP/6-31G*) to assign absolute configuration .
- Crystallography : X-ray diffraction of single crystals (space group P2₁2₁2₁) to confirm stereochemistry .
Advanced: How can computational tools optimize reaction pathways for this compound?
Methodological Answer:
Leverage quantum chemical calculations and reaction databases:
- Reaction Path Search : Use Gaussian 16 with M06-2X/6-311++G(d,p) to model intermediates (e.g., enamine formation) and transition states .
- Data Mining : Query Reaxys® for analogous propanone-piperidine syntheses to identify optimal catalysts (e.g., ZnCl₂ vs. H₃PO₄) .
- Machine Learning : Train models on ICReDD’s reaction datasets to predict yields under varied conditions (temperature, solvent polarity) .
Advanced: How do researchers address contradictory solubility data in polar vs. nonpolar solvents?
Methodological Answer:
Contradictions arise from protonation states and crystal packing:
- pH-Dependent Solubility : Measure solubility in buffered solutions (pH 1–7) via UV-Vis spectroscopy. The hydrochloride salt shows higher solubility in acidic media (<pH 3) due to protonated amine .
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify optimal solvents (e.g., DMF > ethanol > acetone) .
- Co-solvency : Blend water with DMSO (30:70 v/v) to enhance solubility for biological assays .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
Stability studies under ICH guidelines:
- Thermal Analysis : TGA/DSC to identify decomposition onset (~180°C). Store at 2–8°C in amber vials .
- Hygroscopicity Testing : Karl Fischer titration to monitor moisture uptake. Use desiccants (silica gel) in sealed containers .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to detect hydrolysis byproducts (e.g., 2-methylpiperidine) .
Advanced: How to validate biological activity without commercial assay kits?
Methodological Answer:
Design custom assays:
- Receptor Binding : Radioligand displacement (³H-labeled ligands) for CNS targets (e.g., σ receptors) .
- Enzyme Inhibition : Kinetic assays (UV-Vis) with acetylcholinesterase (AChE) to measure IC₅₀ values .
- Cytotoxicity : MTT assay on SH-SY5Y cells, comparing EC₅₀ with structural analogs (e.g., Myonal derivatives) .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
